![molecular formula C18H23N3OS B12524727 Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]- CAS No. 677343-06-5](/img/structure/B12524727.png)
Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- is a compound that belongs to the class of guanidines. Guanidines are known for their high thermal and chemical stability, as well as their significant physiological activity. This compound, in particular, features a guanidine core substituted with diethyl and 4-[(4-methoxyphenyl)thio]phenyl groups, making it a unique and valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. For Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]-, a common synthetic route involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot approach provides efficient access to diverse guanidines under mild conditions.
Industrial Production Methods
Industrial production of guanidines often employs commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient method for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- involves its ability to form hydrogen bonds and interact with biological molecules. This interaction can influence various molecular targets and pathways, including DNA minor groove binding and enzyme inhibition . The high basicity of the guanidine group allows it to be protonated, forming guanidinium ions that can engage in hydrogen-bond-mediated interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-diethyl-N’'-phenylguanidine
- N,N’-diethyl-N’'-[4-(methylthio)phenyl]guanidine
- N,N’-diethyl-N’'-[4-(ethylthio)phenyl]guanidine
Uniqueness
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- is unique due to the presence of the 4-[(4-methoxyphenyl)thio]phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological molecules and increases its stability compared to other guanidines .
Propriétés
Numéro CAS |
677343-06-5 |
|---|---|
Formule moléculaire |
C18H23N3OS |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
1,2-diethyl-3-[4-(4-methoxyphenyl)sulfanylphenyl]guanidine |
InChI |
InChI=1S/C18H23N3OS/c1-4-19-18(20-5-2)21-14-6-10-16(11-7-14)23-17-12-8-15(22-3)9-13-17/h6-13H,4-5H2,1-3H3,(H2,19,20,21) |
Clé InChI |
IEGQNJNPMNUPTJ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=NCC)NC1=CC=C(C=C1)SC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


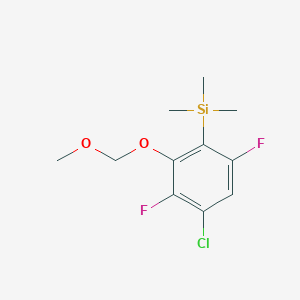
![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
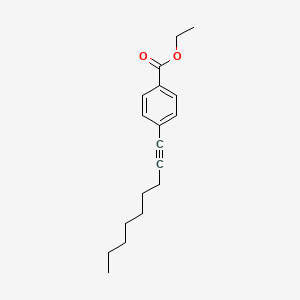
![Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12524659.png)

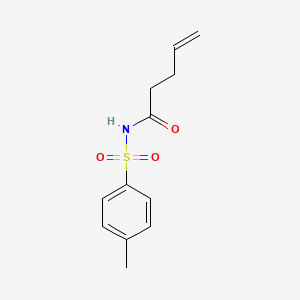

![1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one](/img/structure/B12524685.png)
![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)

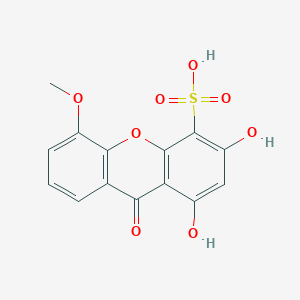

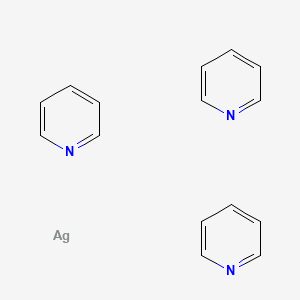
![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)
